3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
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Overview
Description
3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . Another approach includes cyclization, ring annulation, cycloaddition, and direct C-H arylation . Industrial production methods often employ transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by intramolecular cyclization .
Chemical Reactions Analysis
3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Cyclization: This reaction can be catalyzed by bases such as cesium carbonate in dimethyl sulfoxide (DMSO).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of kinase inhibition and other biological pathways.
Medicine: The compound has potential therapeutic applications due to its antimicrobial, antiviral, and antitumor properties.
Industry: It is employed in the development of pharmaceuticals and organic materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby preventing substrate phosphorylation . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde can be compared to other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C7H4BrN3O |
---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
3-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde |
InChI |
InChI=1S/C7H4BrN3O/c8-5-2-9-6-4(3-12)1-10-7(6)11-5/h1-3H,(H,10,11) |
InChI Key |
LTDQHPXVWIJCNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N=C2N1)Br)C=O |
Origin of Product |
United States |
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